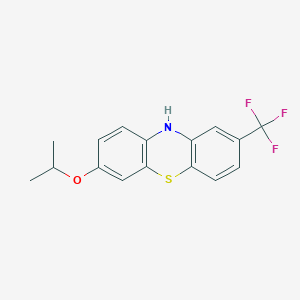
2-Trifluoromethyl-7-isopropoxyphenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Trifluoromethyl-7-isopropoxyphenothiazine is a chemical compound with the molecular formula C16H14F3NOS and a molecular weight of 325.35 g/mol. It is an intermediate in the synthesis of 7-Hydroxy Fluphenazine, a metabolite of Fluphenazine. This compound is part of the phenothiazine family, which is known for its diverse applications in medicinal chemistry, particularly in the development of antipsychotic and antiemetic drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 2-Trifluoromethyl-7-isopropoxyphenothiazine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Trifluoromethyl-7-isopropoxyphenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the phenothiazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
2-Trifluoromethyl-7-isopropoxyphenothiazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other phenothiazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its role in the development of antipsychotic and antiemetic drugs.
Industry: Utilized in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Trifluoromethyl-7-isopropoxyphenothiazine involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to dopamine receptors, thereby modulating neurotransmitter activity in the brain. This interaction can lead to the inhibition of dopamine-mediated signaling pathways, which is crucial in the treatment of psychotic disorders .
Comparison with Similar Compounds
Similar Compounds
2-Trifluoromethylphenothiazine: Similar in structure but lacks the isopropoxy group.
7-Hydroxy Fluphenazine: A metabolite of Fluphenazine with similar pharmacological properties.
Triflupromazine: Another phenothiazine derivative with antipsychotic and antiemetic properties.
Uniqueness
2-Trifluoromethyl-7-isopropoxyphenothiazine is unique due to the presence of both trifluoromethyl and isopropoxy groups, which contribute to its distinct chemical and pharmacological properties. These functional groups enhance its stability and bioavailability, making it a valuable intermediate in the synthesis of various therapeutic agents.
Properties
Molecular Formula |
C16H14F3NOS |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
7-propan-2-yloxy-2-(trifluoromethyl)-10H-phenothiazine |
InChI |
InChI=1S/C16H14F3NOS/c1-9(2)21-11-4-5-12-15(8-11)22-14-6-3-10(16(17,18)19)7-13(14)20-12/h3-9,20H,1-2H3 |
InChI Key |
YOWQODMBLUPGFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)NC3=C(S2)C=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















